2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
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Overview
Description
2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is an intriguing compound with unique properties derived from its structure, composed of a benzyloxy-thiophene group linked to a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide typically involves the following steps:
Formation of the Benzyloxy-thiophene Intermediate: : The initial step involves the benzylation of a thiophene-2-carbonyl compound under basic conditions to yield the benzyloxy intermediate.
Condensation Reaction: : This intermediate is then reacted with methyl hydrazinecarbothioamide under acidic or neutral conditions to form the desired product.
Industrial Production Methods
For large-scale production, methods such as catalytic synthesis or continuous flow processes may be employed to ensure high yield and purity of the compound. Reaction parameters such as temperature, solvent choice, and catalyst selection are optimized to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride to alter its functional groups or reduce its overall reactivity.
Substitution: : Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce new substituents onto the thiophene ring, enhancing or altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various electrophiles like alkyl halides, acyl halides under mild to moderate conditions.
Major Products Formed
The major products of these reactions can vary based on the reaction type:
Oxidation may yield sulfoxides or sulfones.
Reduction may produce alcohols or amines.
Substitution can result in a variety of functionalized thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
Biologically, it is investigated for its potential as an enzyme inhibitor or a bioactive molecule in drug discovery due to its unique functional groups.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways relevant to diseases such as cancer or infectious diseases.
Industry
Industrially, it is used in the production of specialty chemicals and materials, leveraging its reactivity to introduce functional groups into polymers or other materials.
Mechanism of Action
2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide exerts its effects through several mechanisms:
Molecular Targets: : It targets specific enzymes or receptors, binding to active sites or interacting with key residues.
Pathways Involved: : It can modulate biochemical pathways by inhibiting or activating specific enzymes, altering signal transduction or metabolic pathways.
Comparison with Similar Compounds
2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
Thiophene-based hydrazides: : These have similar core structures but lack the benzyloxy functionality, affecting their reactivity and applications.
Benzyl-substituted thiophenes: : These compounds have similar aromatic systems but differ in the presence of the hydrazinecarbothioamide group.
Comparing these compounds highlights the unique reactivity and versatility of this compound, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[(3-phenylmethoxythiophene-2-carbonyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-15-14(20)17-16-13(18)12-11(7-8-21-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZZWSMCVJSALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C=CS1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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